molecular formula C12H18N2O B049236 2-Pyrrolidinone, 1-[4-(1-azetidinyl)-2-butyn-1-yl]-5-methyl- CAS No. 119977-60-5

2-Pyrrolidinone, 1-[4-(1-azetidinyl)-2-butyn-1-yl]-5-methyl-

Cat. No. B049236
M. Wt: 206.28 g/mol
InChI Key: RMHKTTNQONQQRB-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 1-[4-(1-azetidinyl)-2-butyn-1-yl]-5-methyl- is a chemical compound that has been widely studied for its potential applications in various scientific research fields. This compound is commonly referred to as P-5-M, and it is a derivative of pyrrolidone. P-5-M has been found to have several biochemical and physiological effects, making it an interesting compound for further study.

Mechanism Of Action

The mechanism of action of P-5-M is not fully understood, but it has been found to interact with several biological targets, including GABA receptors, dopamine receptors, and sigma receptors. P-5-M has been found to have both agonistic and antagonistic effects on these receptors, depending on the specific receptor subtype and the concentration of P-5-M.

Biochemical And Physiological Effects

P-5-M has been found to have several biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. P-5-M has also been found to modulate the activity of several enzymes, including acetylcholinesterase and monoamine oxidase.

Advantages And Limitations For Lab Experiments

One advantage of using P-5-M in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using P-5-M is its relatively high cost compared to other compounds that may have similar effects.

Future Directions

There are several future directions for the study of P-5-M, including:
1. Further investigation of the mechanism of action of P-5-M, including its interactions with specific receptor subtypes and downstream signaling pathways.
2. Exploration of the potential therapeutic applications of P-5-M in the treatment of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
3. Development of new synthetic methods for the production of P-5-M that are more cost-effective and environmentally friendly.
4. Investigation of the potential use of P-5-M as a diagnostic tool for the detection of certain diseases, including cancer.
5. Study of the potential interactions between P-5-M and other compounds, including drugs and environmental toxins, to better understand its potential effects on human health.
In conclusion, P-5-M is a promising compound with several potential applications in scientific research. Further study of this compound is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

P-5-M can be synthesized using a multistep process that involves the reaction of 4-(1-azetidinyl)-2-butyn-1-ol with methyl isocyanate, followed by cyclization with sodium hydroxide. This synthesis method has been extensively studied and optimized to produce high yields of pure P-5-M.

Scientific Research Applications

P-5-M has been used in several scientific research applications, including as a building block for the synthesis of other compounds, as a ligand for metal complexes, and as a potential drug candidate. P-5-M has been found to have potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

119977-60-5

Product Name

2-Pyrrolidinone, 1-[4-(1-azetidinyl)-2-butyn-1-yl]-5-methyl-

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1-[4-(azetidin-1-yl)but-2-ynyl]-5-methylpyrrolidin-2-one

InChI

InChI=1S/C12H18N2O/c1-11-5-6-12(15)14(11)10-3-2-7-13-8-4-9-13/h11H,4-10H2,1H3

InChI Key

RMHKTTNQONQQRB-UHFFFAOYSA-N

SMILES

CC1CCC(=O)N1CC#CCN2CCC2

Canonical SMILES

CC1CCC(=O)N1CC#CCN2CCC2

Origin of Product

United States

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